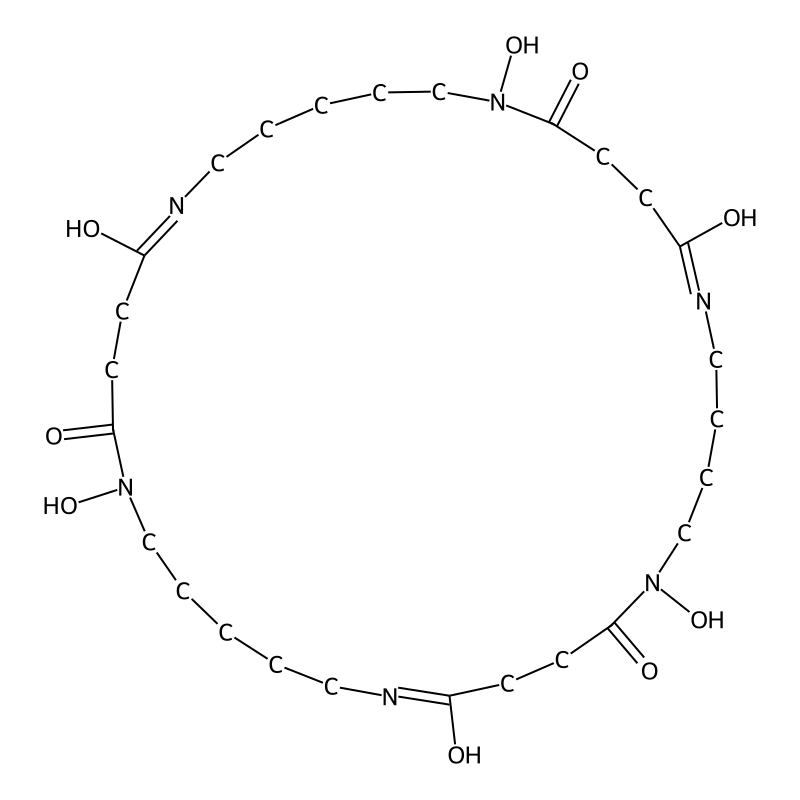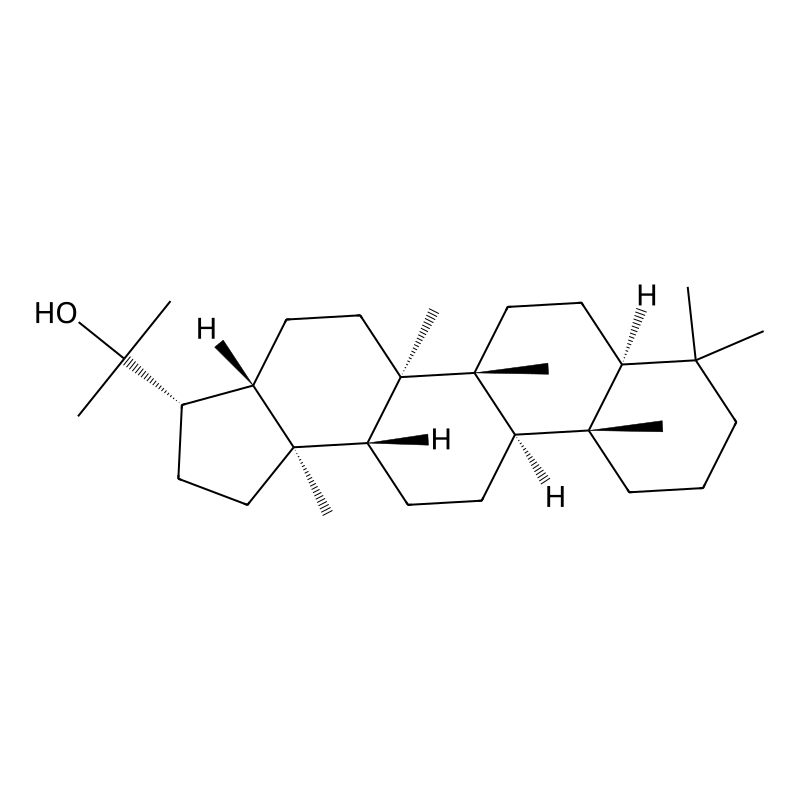Proferrioxamine-D2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Description
1,11,22-Trihydroxy-1,6,11,16,22,27-hexazacyclodotriacontane-2,5,12,15,23,26-hexone is a natural product found in Streptomyces osmaniensis and Streptomyces with data available.
Iron Chelation and Removal
- Iron Overload Disorders: Desferrioxamine D2 belongs to a class of compounds called chelators, which can bind to metal ions. Its primary research focus lies in its ability to chelate iron . This property makes it a potential therapeutic candidate for iron overload disorders like hemochromatosis []. In these conditions, excess iron accumulates in the body and can damage tissues. Research suggests Desferrioxamine D2 may help eliminate excess iron by forming a complex that can be excreted [].
Note
While research shows promise, Desferrioxamine D2 is not currently an approved treatment for iron overload disorders. Further investigation is needed to determine its efficacy and safety profile in humans.
Additional Research Areas:
Beyond iron overload, Desferrioxamine D2's iron-chelating properties hold promise for other research areas. Some potential applications include:
- Iron Regulation in Cells: Scientists can utilize Desferrioxamine D2 to study iron metabolism within cells. By manipulating cellular iron levels, researchers can gain insights into how iron homeostasis is regulated [].
- Iron-Dependent Processes: Iron plays a crucial role in various biological processes. Desferrioxamine D2 can be used to investigate how iron deficiency or overload affects these processes, aiding in the development of new therapies [].
Proferrioxamine-D2 is an organic compound with the chemical formula C26H46N6O9 and a molecular weight of 586.68 g/mol. It is a derivative of the naturally occurring siderophore, desferrioxamine, which is known for its ability to chelate iron ions in biological systems. Proferrioxamine-D2 is specifically designed for research applications, particularly in studies involving metal ion interactions and complex formation.
- Oxidation Reactions: The compound can be oxidized to form higher oxidation states of its constituent elements, particularly nitrogen and oxygen.
- Reduction Reactions: Proferrioxamine-D2 can undergo reduction, affecting its chelating properties and stability.
- Substitution Reactions: The functional groups present in Proferrioxamine-D2 allow for substitution reactions, where one atom or group is replaced by another, which can alter its biological activity and binding characteristics.
Proferrioxamine-D2 exhibits significant biological activity primarily through its iron-chelating properties. By binding to free iron ions, it can inhibit the growth of certain bacteria that require iron for their metabolism. This property makes it a candidate for therapeutic applications in conditions characterized by iron overload or bacterial infections. Additionally, its interactions with cellular pathways can influence various physiological processes, including oxidative stress responses.
The synthesis of Proferrioxamine-D2 involves several steps that typically include:
- Preparation of Precursor Molecules: Initial compounds are synthesized or isolated, which serve as building blocks.
- Formation of Intermediate Compounds: A series of reactions are conducted to create intermediates that possess the necessary functional groups.
- Final Assembly: The final product is obtained through specific reaction conditions that may involve catalysts and controlled environments to ensure high purity and yield.
The synthesis process is complex and requires careful optimization of reaction conditions to achieve the desired compound efficiently.
Proferrioxamine-D2 has a diverse range of applications in scientific research:
- Metal Ion Chelation Studies: It is used as a reagent to study the mechanisms of metal ion binding and complexation.
- Pharmaceutical Research: Its potential therapeutic effects against iron overload disorders make it a subject of interest in drug development.
- Microbiological Studies: The compound's ability to inhibit bacterial growth by sequestering iron has implications for antibiotic research.
Research on Proferrioxamine-D2 has focused on its interactions with various biological molecules, particularly proteins and nucleic acids. These studies aim to elucidate how the compound influences cellular functions through metal ion modulation. Interaction studies have demonstrated that Proferrioxamine-D2 can alter the activity of enzymes involved in oxidative stress responses, suggesting potential therapeutic avenues in diseases linked to oxidative damage.
Proferrioxamine-D2 shares structural and functional similarities with several other compounds known for their chelating properties. Here are some notable comparisons:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Desferrioxamine | Natural siderophore; effective iron chelator | Naturally occurring; used in clinical settings |
| Deferasirox | Oral iron chelator; used in thalassemia treatment | Selective for ferric iron; different administration route |
| Ethylenediaminetetraacetic acid (EDTA) | Widely used chelating agent; binds multiple metals | Non-specific; used in various industrial applications |
Proferrioxamine-D2 is unique due to its specific design for research purposes, focusing on complex formation and biological interactions rather than broad applications like those seen with EDTA or desferrioxamine.
XLogP3
Wikipedia
Dates
Lee, Hyi-Seung; Hee, Jae Shin; Kyoung, Hwa Jang; Tae, Sik Kim; Oh, Ki-Bong; Shin, Jongheon; Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus Streptomyces, Journal of Natural Products, 684, 623-625. DOI:10.1021/np040220g PMID:15844966








